Bms 182874

Catalog No.
S521593
CAS No.
153042-42-3
M.F
C17H19N3O3S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bms 182874

CAS Number

153042-42-3

Product Name

Bms 182874

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3

InChI Key

MJRGSRRZKSJHOE-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Solubility

Soluble in DMSO

Synonyms

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, 5-DDINS, BMS 182874, BMS-182874

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Description

The exact mass of the compound 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide is 345.1147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Sulfonamide Drug Development

    5-DDINS contains a sulfonamide group, a common functional group found in many clinically important drugs []. Sulfonamides can target a variety of biological processes, and research into the activity of 5-DDINS might reveal potential for development into a new therapeutic agent [].

  • Inhibitor Design

    The presence of the isoxazole ring suggests 5-DDINS might have potential as an enzyme inhibitor. Isoxazoles are known to be present in some enzyme inhibitors []. Research could focus on identifying specific enzymes that 5-DDINS might target.

BMS 182874 is a potent, selective, and competitive non-peptide antagonist of the endothelin ETA receptor. It is classified as a sulfonamide and has been primarily investigated for its potential applications in treating hypertension and other cardiovascular diseases. The compound is recognized for its ability to selectively inhibit the action of endothelin-1, a peptide that plays a significant role in vasoconstriction and blood pressure regulation. BMS 182874 has a molecular formula of C_{17}H_{20}N_{2}O_{3}S and a molecular weight of approximately 348.42 g/mol .

The chemical structure of BMS 182874 allows it to undergo various reactions typical of sulfonamides. Its primary reaction involves binding to the endothelin ETA receptor, which prevents the receptor from activating downstream signaling pathways that lead to vasoconstriction. This competitive antagonism is characterized by its dissociation constant (K_i) of approximately 48 nM, indicating a strong affinity for the receptor . Additionally, BMS 182874 can participate in hydrolysis and oxidation reactions, typical for compounds containing sulfonamide groups.

BMS 182874 exhibits significant biological activity as an endothelin ETA receptor antagonist. In preclinical studies, it has demonstrated efficacy in reducing blood pressure in animal models by blocking the hypertensive effects of endothelin-1. Its selectivity for the ETA receptor over the ETB receptor is notable, with more than 1000-fold selectivity reported . This selectivity profile suggests that BMS 182874 may have fewer side effects compared to less selective antagonists.

The synthesis of BMS 182874 typically involves several steps:

  • Formation of the Sulfonamide Group: The initial step often includes the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide linkage.
  • Cyclization: Subsequent cyclization reactions are performed to construct the bicyclic structure characteristic of BMS 182874.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing .

Each step requires careful control of reaction conditions to optimize yield and minimize by-products.

BMS 182874 has been primarily investigated for its potential use as an antihypertensive agent due to its ability to selectively block endothelin ETA receptors. Its application extends beyond hypertension; it may also be explored for conditions associated with excessive vasoconstriction, such as heart failure and pulmonary hypertension . Furthermore, its unique mechanism may provide insights into novel therapeutic strategies targeting endothelin pathways.

Interaction studies involving BMS 182874 have focused on its pharmacokinetics and pharmacodynamics in various biological systems. Research indicates that BMS 182874 does not significantly interact with other major drug metabolizing enzymes or transporters, suggesting a favorable drug-drug interaction profile . Additionally, studies have shown that it effectively reduces vascular resistance in isolated blood vessels, highlighting its potential as a therapeutic agent in managing vascular diseases .

Several compounds share structural or functional similarities with BMS 182874. Below is a comparison table highlighting these compounds:

Compound NameTypeSelectivityK_i (nM)Unique Features
BMS 189453Endothelin ETA antagonistHigh30Greater potency than BMS 182874
AtrasentanEndothelin ETA antagonistModerate50Dual action on both ETA and ETB
SitaxentanEndothelin ETA antagonistHigh10Used in clinical trials for pulmonary hypertension
TezosentanEndothelin receptor antagonistNon-selective-Acts on both ETA and ETB receptors

BMS 182874 stands out due to its high selectivity for the ETA receptor, making it potentially more effective with fewer side effects compared to non-selective antagonists like Tezosentan.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.11471265 g/mol

Monoisotopic Mass

345.11471265 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Antihypertensive Agents

Other CAS

153042-42-3

Wikipedia

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide

Dates

Modify: 2024-02-18
1: Stein PD, Hunt JT, Floyd DM, Moreland S, Dickinson KE, Mitchell C, Liu EC, Webb ML, Murugesan N, Dickey J, et al. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide. J Med Chem. 1994 Feb 4;37(3):329-31. PubMed PMID: 8308857.
2: Piovezan AP, D'Orléans-Juste P, Tonussi CR, Rae GA. Effects of endothelin-1 on capsaicin-induced nociception in mice. Eur J Pharmacol. 1998 Jun 12;351(1):15-22. PubMed PMID: 9698200.
3: Park JB, Schiffrin EL. Cardiac and vascular fibrosis and hypertrophy in aldosterone-infused rats: role of endothelin-1. Am J Hypertens. 2002 Feb;15(2 Pt 1):164-9. PubMed PMID: 11863252.
4: Scherer EQ, Herzog M, Wangemann P. Endothelin-1-induced vasospasms of spiral modiolar artery are mediated by rho-kinase-induced Ca(2+) sensitization of contractile apparatus and reversed by calcitonin gene-related Peptide. Stroke. 2002 Dec;33(12):2965-71. PubMed PMID: 12468798.
5: Bhalla S, Ciaccio N, Wang ZJ, Gulati A. Involvement of endothelin in morphine tolerance in neuroblastoma (SH-SY5Y) cells. Exp Biol Med (Maywood). 2006 Jun;231(6):1152-6. PubMed PMID: 16741067.
6: Holm P, Liska J, Franco-Cereceda A. The ETA receptor antagonist, BMS-182874, reduces acute hypoxic pulmonary hypertension in pigs in vivo. Cardiovasc Res. 1998 Mar;37(3):765-71. PubMed PMID: 9659461.
7: Callera GE, Tostes RC, Yogi A, Montezano AC, Touyz RM. Endothelin-1-induced oxidative stress in DOCA-salt hypertension involves NADPH-oxidase-independent mechanisms. Clin Sci (Lond). 2006 Feb;110(2):243-53. PubMed PMID: 16271043.
8: Seccia TM, Belloni AS, Kreutz R, Paul M, Nussdorfer GG, Pessina AC, Rossi GP. Cardiac fibrosis occurs early and involves endothelin and AT-1 receptors in hypertension due to endogenous angiotensin II. J Am Coll Cardiol. 2003 Feb 19;41(4):666-73. PubMed PMID: 12598081.
9: Bradbury RH, Bath C, Butlin RJ, Dennis M, Heys C, Hunt SJ, James R, Mortlock AA, Sumner NF, Tang EK, Telford B, Whiting E, Wilson C. New non-peptide endothelin-A receptor antagonists: synthesis, biological properties, and structure-activity relationships of 5-(dimethylamino)-N-pyridyl-,-N-pyrimidinyl-,-N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides. J Med Chem. 1997 Mar 14;40(6):996-1004. PubMed PMID: 9083490.
10: Puppala BL, Matwyshyn G, Bhalla S, Gulati A. Evidence that morphine tolerance may be regulated by endothelin in the neonatal rat. Biol Neonate. 2004;86(2):138-44. Epub 2004 Jun 22. PubMed PMID: 15218283.
11: Khan H, Naylor RJ, Tuladhar BR. Pharmacological characterization of endothelin receptors-mediated contraction in the mouse isolated proximal and distal colon. Br J Pharmacol. 2006 Mar;147(6):607-11. PubMed PMID: 16432510; PubMed Central PMCID: PMC1751337.
12: Montezano AC, Callera GE, Mota AL, Fortes ZB, Nigro D, Carvalho MH, Zorn TM, Tostes RC. Endothelin-1 contributes to the sexual differences in renal damage in DOCA-salt rats. Peptides. 2005 Aug;26(8):1454-62. Epub 2005 Apr 19. PubMed PMID: 16042985.
13: Tostes RC, Touyz RM, He G, Chen X, Schiffrin EL. Contribution of endothelin-1 to renal activator protein-1 activation and macrophage infiltration in aldosterone-induced hypertension. Clin Sci (Lond). 2002 Aug;103 Suppl 48:25S-30S. PubMed PMID: 12193048.
14: Rossi GP, Cavallin M, Belloni AS, Mazzocchi G, Nussdorfer GG, Pessina AC, Sartore S. Aortic smooth muscle cell phenotypic modulation and fibrillar collagen deposition in angiotensin II-dependent hypertension. Cardiovasc Res. 2002 Jul;55(1):178-89. PubMed PMID: 12062721.
15: Kumar A, Morrison S, Gulati A. Effect of ETA receptor antagonists on cardiovascular responses induced by centrally administered sarafotoxin 6b: role of sympathetic nervous system. Peptides. 1997;18(6):855-64. PubMed PMID: 9285935.
16: Solini A, Santini E, Madec S, Cuccato S, Ferrannini E. Effects of endothelin-1 on fibroblasts from type 2 diabetic patients: Possible role in wound healing and tissue repair. Growth Factors. 2007 Dec;25(6):392-9. doi: 10.1080/08977190801892341. PubMed PMID: 18365870.
17: Webb ML, Bird JE, Liu EC, Rose PM, Serafino R, Stein PD, Moreland S. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist. J Pharmacol Exp Ther. 1995 Mar;272(3):1124-34. PubMed PMID: 7891325.
18: Ajayi AA, Newaz M, Hercule H, Saleh M, Bode CO, Oyekan AO. Endothelin-like action of Pausinystalia yohimbe aqueous extract on vascular and renal regional hemodynamics in Sprague Dawley rats. Methods Find Exp Clin Pharmacol. 2003 Dec;25(10):817-22. PubMed PMID: 14735230.
19: Modesti PA, Vanni S, Paniccia R, Bandinelli B, Bertolozzi I, Polidori G, Sani G, Neri Serneri GG. Characterization of endothelin-1 receptor subtypes in isolated human cardiomyocytes. J Cardiovasc Pharmacol. 1999 Sep;34(3):333-9. PubMed PMID: 10470989.
20: Hercule HC, Oyekan AO. Role of NO and cytochrome P-450-derived eicosanoids in ET-1-induced changes in intrarenal hemodynamics in rats. Am J Physiol Regul Integr Comp Physiol. 2000 Dec;279(6):R2132-41. PubMed PMID: 11080078.

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